Cas no 1209564-26-0 (N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide)
![N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1209564-26-0x500.png)
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-Benzothiazolecarboxamide, N-[2-[1-(2-thienylsulfonyl)-2-piperidinyl]ethyl]-
- VU0521851-1
- N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide
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- インチ: 1S/C19H21N3O3S3/c23-18(19-21-15-7-1-2-8-16(15)27-19)20-11-10-14-6-3-4-12-22(14)28(24,25)17-9-5-13-26-17/h1-2,5,7-9,13-14H,3-4,6,10-12H2,(H,20,23)
- InChIKey: UEJCZMSMMUSACD-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CS1)(N1CCCCC1CCNC(C1=NC2C=CC=CC=2S1)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 655
- トポロジー分子極性表面積: 144
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-0500-2μmol |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide |
1209564-26-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5831-0500-4mg |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide |
1209564-26-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5831-0500-40mg |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide |
1209564-26-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5831-0500-20μmol |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide |
1209564-26-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5831-0500-5μmol |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide |
1209564-26-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-0500-1mg |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide |
1209564-26-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5831-0500-10mg |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide |
1209564-26-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5831-0500-3mg |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide |
1209564-26-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-0500-10μmol |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide |
1209564-26-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5831-0500-50mg |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide |
1209564-26-0 | 50mg |
$160.0 | 2023-09-09 |
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamideに関する追加情報
Professional Introduction to N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide (CAS No 1209564-26-0)
N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide, identified by its CAS number 1209564-26-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The structural framework of this molecule integrates several key pharmacophoric elements, including a piperidine ring substituted with a thiophene-2-sulfonyl group and an amide moiety linked to a 1,3-benzothiazole core. Such structural features are often associated with enhanced binding affinity and selectivity towards biological targets, which are critical for the development of novel therapeutic agents.
The significance of N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide lies in its potential applications in drug discovery and molecular medicine. Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel scaffolds with therapeutic potential. The benzothiazole core is particularly noteworthy, as it is a well-documented pharmacophore found in numerous bioactive compounds. For instance, derivatives of benzothiazole have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene-2-sulfonyl group into the piperidine ring introduces additional electronic and steric features that can modulate the compound's interaction with biological targets.
In the context of contemporary research, N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide has been investigated for its potential role in modulating enzyme activity and receptor binding. The piperidine moiety is known to enhance solubility and metabolic stability, while the thiophene sulfonamide group can serve as a hydrogen bond acceptor, improving binding affinity. These characteristics make it an attractive candidate for further exploration in the development of small-molecule inhibitors. Moreover, the benzothiazole ring contributes to the molecule's overall pharmacokinetic profile, influencing its bioavailability and tissue distribution.
One of the most compelling aspects of this compound is its versatility in drug design. The structural motifs present in N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide allow for modifications that can fine-tune its biological activity. For example, computational studies have suggested that subtle alterations to the thiophene sulfonamide group can significantly impact the compound's interaction with target proteins. This flexibility is particularly valuable in the pursuit of personalized medicine, where individual patient responses must be considered. By leveraging structural diversity, researchers can develop compounds that are tailored to specific therapeutic needs.
The synthesis of N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide presents unique challenges due to its complex structure. However, recent advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled the efficient construction of the desired molecular framework. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability in the production process. These innovations not only enhance the accessibility of the compound but also align with global efforts to promote environmentally responsible chemical manufacturing.
Evaluation of N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide has revealed intriguing biological properties that warrant further investigation. Preclinical studies have demonstrated its potential as an inhibitor of certain kinases and enzymes implicated in various diseases. The compound's ability to modulate these targets suggests applications in treating conditions such as cancer and inflammatory disorders. Furthermore, its interaction with biological membranes has been explored, indicating possible roles in neuroprotective therapies. These findings underscore the importance of continued research to fully elucidate the therapeutic potential of this molecule.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like N-{[thiophene-]]. Computational models have been trained on vast datasets to predict molecular properties and optimize lead compounds for clinical development. By leveraging these tools, researchers can rapidly screen large libraries of compounds and prioritize those with high likelihoods of success. This approach has significantly reduced the time and cost associated with drug development while improving success rates.
The future prospects for N-{[thiophene-]} are promising, given its unique structural features and demonstrated biological activity. Ongoing research aims to refine synthetic routes for improved efficiency and scalability while exploring novel derivatives that may enhance therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible clinical benefits for patients worldwide.
1209564-26-0 (N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide) 関連製品
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